molecular formula C18H24N2O B10886522 [4-(Cyclohex-3-en-1-ylmethyl)piperazin-1-yl](phenyl)methanone

[4-(Cyclohex-3-en-1-ylmethyl)piperazin-1-yl](phenyl)methanone

Cat. No.: B10886522
M. Wt: 284.4 g/mol
InChI Key: PRKJESMQXVZENJ-UHFFFAOYSA-N
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Description

4-(3-CYCLOHEXENYLMETHYL)PIPERAZINOMETHANONE: is a piperazine derivative known for its diverse biological and pharmacological activities. Piperazine derivatives are widely studied due to their potential therapeutic applications, including anti-inflammatory, anticancer, and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of piperazine derivatives, including 4-(3-CYCLOHEXENYLMETHYL)PIPERAZINOMETHANONE, involves several methods. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically involves the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base like DBU, leading to protected piperazines . Deprotection of these intermediates can be achieved using PhSH, followed by selective intramolecular cyclization .

Industrial Production Methods: Industrial production of piperazine derivatives often employs large-scale cyclization reactions and C–H functionalization techniques. Recent advances in photoredox catalysis have enabled efficient C–H arylation of piperazines, providing a scalable method for producing functionalized piperazine derivatives .

Chemical Reactions Analysis

Types of Reactions: 4-(3-CYCLOHEXENYLMETHYL)PIPERAZINOMETHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, sulfonyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, 4-(3-CYCLOHEXENYLMETHYL)PIPERAZINOMETHANONE is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in medicinal chemistry .

Biology and Medicine: This compound has shown promise in biological and medical research due to its anti-inflammatory and anticancer properties. Studies have demonstrated its ability to inhibit the growth of cancer cells and reduce inflammation in animal models .

Industry: In the industrial sector, piperazine derivatives are used in the production of pharmaceuticals, agrochemicals, and polymers. Their versatility and reactivity make them suitable for various applications .

Mechanism of Action

The mechanism of action of 4-(3-CYCLOHEXENYLMETHYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may act as an antagonist at histamine H3 and sigma-1 receptors, which are involved in pain and inflammation pathways .

Comparison with Similar Compounds

    Piperidine derivatives: These compounds share a similar structure but differ in the nitrogen atom arrangement.

    Morpholine derivatives: These are six-membered ring heterocycles with one oxygen atom, used in various pharmaceutical applications.

Uniqueness: 4-(3-CYCLOHEXENYLMETHYL)PIPERAZINOMETHANONE is unique due to its specific substitution pattern and the presence of both cyclohexenyl and phenyl groups. This structural arrangement enhances its biological activity and makes it a valuable compound for further research .

Properties

Molecular Formula

C18H24N2O

Molecular Weight

284.4 g/mol

IUPAC Name

[4-(cyclohex-3-en-1-ylmethyl)piperazin-1-yl]-phenylmethanone

InChI

InChI=1S/C18H24N2O/c21-18(17-9-5-2-6-10-17)20-13-11-19(12-14-20)15-16-7-3-1-4-8-16/h1-3,5-6,9-10,16H,4,7-8,11-15H2

InChI Key

PRKJESMQXVZENJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC=C1)CN2CCN(CC2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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